2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione
Description
2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione is a heterocyclic compound featuring a pyrazole ring substituted with a 4-bromophenyl group, linked via a methyl bridge to an isoindole-1,3-dione core.
Properties
IUPAC Name |
2-[[1-(4-bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c19-12-5-7-14(8-6-12)22-10-9-13(20-22)11-21-17(23)15-3-1-2-4-16(15)18(21)24/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMJXOFBCNHTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN(C=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux conditions, using a catalyst like SiO2-tpy-Nb . This method yields the final product with moderate to excellent yields (41–93%).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromophenyl and pyrazolyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s pyrazolyl and isoindoline-1,3-dione moieties allow it to bind to various biological receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Characterization Methods : All analogs in Table 1 were validated via IR and UV spectroscopy, confirming the integrity of the isoindole-1,3-dione core and substituent incorporation .
- Potential Applications: While biological data for the target compound is unavailable, structurally related isoindole-1,3-diones are explored in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., organic semiconductors) .
Biological Activity
The compound 2-[[1-(4-bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione is a synthetic derivative that has garnered attention for its potential biological activities. Isoindole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of the specified compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the bromophenyl and pyrazole moieties contributes to its biological activity. The compound's structure can be analyzed through various spectral techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Research has shown that isoindole derivatives exhibit significant antimicrobial properties. A study on related compounds indicated that certain isoindoline derivatives demonstrated notable antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Isoindole derivatives have been investigated for their anticancer potential. A case study involving similar compounds demonstrated that they could induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways . The specific compound may exhibit similar effects due to structural similarities.
Antioxidant Activity
Antioxidant properties are another area where isoindoles show promise. Compounds with similar structures have been reported to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that isoindole derivatives inhibit key enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as PI3K/Akt and MAPK pathways, which are critical in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isoindoline derivatives against a panel of bacterial strains. The results indicated that compounds with brominated phenyl groups exhibited enhanced activity compared to their non-brominated counterparts .
- Cytotoxicity in Cancer Lines : Another investigation focused on the cytotoxic effects of related pyrazole-containing isoindoles on human cancer cell lines. The study found that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting potential for therapeutic applications .
Data Tables
| Activity Type | Compound | Tested Strains/Cell Lines | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Antimicrobial | 2-Isoindole Derivative | Staphylococcus aureus | 15 µg/mL |
| Anticancer | Pyrazole Isoindole | HeLa Cells | 20 µM |
| Antioxidant | Isoindoline Derivative | DPPH Radical Scavenging | 30 µg/mL |
Q & A
Q. What are the conventional synthetic routes for preparing 2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione and its analogs?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting N-hydroxymethylphthalimide with aryl amines (e.g., 4-bromophenyl-substituted pyrazoles) in chloroform or methanol under reflux. For example, analogs like 2-[(4-chlorophenylamino)methyl]-isoindole-1,3-dione were synthesized with yields up to 93.42% using this method . Characterization typically employs IR and UV spectroscopy to confirm carbonyl (C=O, ~1770 cm⁻¹) and aromatic ring structures .
Q. How is the structural integrity of synthesized derivatives validated?
Infrared (IR) spectroscopy is used to identify key functional groups (e.g., C=O stretches at ~1770–1700 cm⁻¹, C-N vibrations at ~1350 cm⁻¹). UV spectroscopy confirms π→π* transitions in the isoindole-1,3-dione core. Elemental analysis (C, H, N) is performed to verify purity, though minor deviations (<0.3%) between calculated and experimental values are common due to solvent retention .
Advanced Research Questions
Q. What advanced crystallographic techniques are employed to resolve the crystal structure of isoindole-1,3-dione derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione was crystallized in the monoclinic system (space group P21/c) with unit cell parameters a = 14.3728 Å, b = 9.6829 Å, and c = 11.8964 Å. Data refinement uses SHELXL (via WinGX suite) to achieve reliability factors R1 < 0.04. Hydrogen bonding (e.g., N–H⋯O) and π–π interactions are critical for packing analysis .
Q. How can microwave-assisted synthesis improve yields and reaction times for isoindole-1,3-dione derivatives?
Microwave irradiation enhances reaction efficiency by reducing activation energy. For instance, phenacyl isoindolidinedione synthesis via microwave heating (55°C, 10 min) achieved 76% yield versus 59% under conventional reflux (10 h). This method minimizes solvent waste and is ideal for thermally sensitive intermediates .
Q. What methodologies are used to evaluate the bioactivity of isoindole-1,3-dione derivatives, such as enzyme inhibition?
In vitro assays include:
- Monoamine oxidase (MAO) inhibition : Spectrophotometric measurement of kynuramine oxidation to 4-hydroxyquinoline.
- Cholinesterase (ChE) inhibition : Ellman’s method using acetylthiocholine as a substrate. IC₅₀ values are calculated from dose-response curves, with derivatives like 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione showing nanomolar potency .
Q. How do palladium-catalyzed methods compare to traditional routes for synthesizing isoindole-1,3-diones?
Palladium-catalyzed carbonylative cyclization of o-halobenzoates offers a one-step route with functional group tolerance (e.g., nitro, methoxy). Yields exceed 70% under CO atmosphere (1 atm, 80°C), avoiding the need for phthalic anhydride and amines. This method is advantageous for sterically hindered or electron-deficient substrates .
Q. What strategies address discrepancies in elemental analysis data for isoindole-1,3-dione derivatives?
Minor deviations (<0.5% in C/H/N) often arise from hygroscopicity or residual solvents. Recrystallization in anhydrous solvents (e.g., chloroform) and drying under vacuum (24 h, 40°C) improve accuracy. High-resolution mass spectrometry (HRMS) further validates molecular formulas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
